S-(4-nitrophenyl) N-methylcarbamothioate

Description

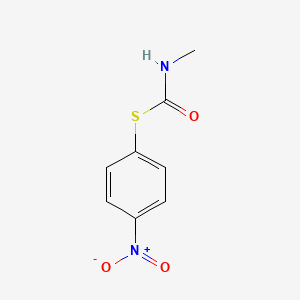

S-(4-Nitrophenyl) N-methylcarbamothioate is a thiocarbamate ester characterized by a 4-nitrophenyl group attached to a sulfur atom and an N-methylcarbamoyl moiety. This compound belongs to a class of organosulfur derivatives known for their reactivity and biological activity. The 4-nitrophenyl group imparts strong electron-withdrawing properties due to the nitro substituent at the para position, influencing both electronic and steric interactions.

Properties

CAS No. |

22873-15-0 |

|---|---|

Molecular Formula |

C8H8N2O3S |

Molecular Weight |

212.23 g/mol |

IUPAC Name |

S-(4-nitrophenyl) N-methylcarbamothioate |

InChI |

InChI=1S/C8H8N2O3S/c1-9-8(11)14-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

MMQALLGJHGMBEU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-nitrophenyl) N-methylcarbamothioate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with N-methylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

S-(4-nitrophenyl) N-methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.

Substitution: Nucleophiles like amines and thiols can react with the carbamothioate group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

S-(4-nitrophenyl) N-methylcarbamothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of S-(4-nitrophenyl) N-methylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) Methyl (4-Nitrophenyl)carbamate

- Structure : Differs by replacing the sulfur atom in the carbamothioate group with oxygen.

- Key Differences :

- Electron Density : The thiocarbamate (C=S) group is less electronegative than the carbamate (C=O), leading to altered reactivity in nucleophilic substitutions.

- Hydrolysis Stability : Thiocarbamates generally exhibit slower hydrolysis rates compared to carbamates due to weaker electrophilicity at the carbonyl carbon .

- Physical Properties : Data from NIST indicate methyl (4-nitrophenyl)carbamate has distinct spectral signatures (e.g., IR and NMR) compared to sulfur-containing analogues, reflecting differences in bond polarization .

(b) 4-Nitrophenyl Diphenyl Phosphate

- Structure : Contains a phosphate ester core instead of a carbamothioate.

- Reactivity : Phosphate esters undergo rapid hydrolysis under basic conditions, whereas carbamothioates are more stable. The 4-nitrophenyl group acts as a leaving group in both systems, but the rate of release varies significantly due to the leaving group’s ability (phosphate vs. thiocarbamate) .

(c) N-(4-Dimethylamino-3,5-Dinitrophenyl) Acetonitrile

- Structure: Features dual nitro groups and a dimethylamino substituent, contrasting with the single nitro group in S-(4-nitrophenyl) N-methylcarbamothioate.

- Electronic Effects: The dimethylamino group is electron-donating, counteracting the electron-withdrawing nitro groups. This balance influences charge distribution and dipole moments, which are critical in optical and electrochemical applications .

Electronic Effects and Hammett Parameters

The 4-nitro substituent (σ = +1.27) exerts a strong electron-withdrawing resonance (-R) effect, enhancing the electrophilicity of adjacent functional groups. Comparisons with other derivatives reveal:

The nitro group’s electron-withdrawing nature also lowers pKa values in acidic environments, as observed in pH-dependent studies of 4-nitrophenyl boronic acid oxidation .

Reactivity in Hydrolysis and Oxidation

(a) Hydrolysis Rates

- Thiocarbamates vs. Carbamates : Thiocarbamates (e.g., this compound) hydrolyze ~10–100× slower than carbamates (e.g., methyl (4-nitrophenyl)carbamate) due to reduced electrophilicity at the C=S group .

- Phosphate Esters : 4-Nitrophenyl diphenyl phosphate undergoes rapid hydrolysis (k ≈ 0.1–1.0 s⁻¹ at pH 11), whereas carbamothioates require harsher conditions .

(b) Oxidation Pathways

4-Nitrophenyl-containing compounds, such as 4-nitrophenyl boronic acid, are oxidized by H₂O₂ to yield 4-nitrophenol (k = 0.0586 s⁻¹ at pH 11). This reactivity is pH-dependent, with optimal conversion at alkaline conditions .

Q & A

Basic Research Question

- HPLC : C18 column (acetonitrile/water, 70:30) with retention time ~8.2 min.

- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows aromatic protons at δ 8.2–7.6 ppm and methyl groups at δ 3.1 ppm.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 52.3%, H: 3.8%, N: 9.1%) .

How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic acyl substitutions?

Advanced Research Question

The electron-withdrawing nitro group (σp = 1.27) enhances electrophilicity at the thiocarbonyl sulfur. Hammett studies show:

- ρ Values : ρ = +2.1 for pyridine reactions, indicating a strong dependence on leaving-group ability.

- Activation Parameters : ΔH‡ = 45 kJ/mol, ΔS‡ = −80 J/mol·K (determined via Eyring plots) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (due to thiol byproducts).

- Waste Disposal : Neutralization with 10% NaOH before disposal.

- Acute Toxicity : LD50 (rat, oral) = 320 mg/kg; avoid inhalation .

How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predict binding affinity (ΔG) to enzymes like acetylcholinesterase (PDB: 1ACJ).

- QSAR Models : Correlate Hammett constants (σ) with IC50 values for enzyme inhibition .

What strategies resolve contradictions in kinetic data for hydrolysis reactions of this compound under varying pH conditions?

Advanced Research Question

- pH-Rate Profiles : Identify breakpoints (e.g., pH 7–9) indicating mechanistic shifts.

- Buffer Catalysis : Use phosphate buffers to distinguish specific acid/base vs. general base catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.